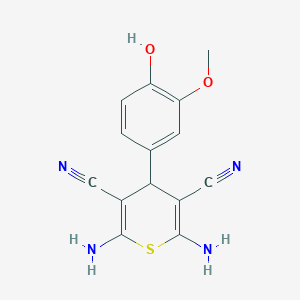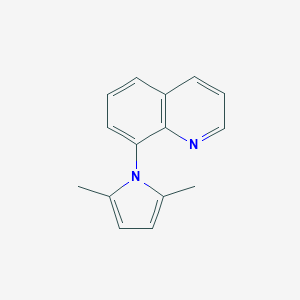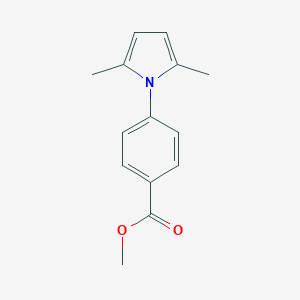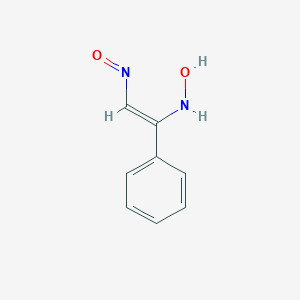
Phenylglyoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylglyoxime is a chemical compound that belongs to the oxime family. It is a colorless, crystalline solid that is soluble in water and organic solvents. Phenylglyoxime has been widely used in scientific research for its unique properties, including its ability to form complexes with metal ions. In
Aplicaciones Científicas De Investigación
Phenylglyoxime has been used in a variety of scientific research applications, including analytical chemistry, biochemistry, and pharmacology. It is commonly used as a reagent for the detection and quantification of metal ions, such as nickel, copper, and palladium. Phenylglyoxime forms stable complexes with these metal ions, which can be easily detected using spectroscopic techniques.
Mecanismo De Acción
Phenylglyoxime forms complexes with metal ions through the formation of coordination bonds. The coordination bonds are formed between the nitrogen atoms of the oxime group and the metal ion. The stability of the complex depends on the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Efectos Bioquímicos Y Fisiológicos
Phenylglyoxime has been shown to have a variety of biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. Phenylglyoxime has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylglyoxime has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, Phenylglyoxime has some limitations. It is not selective for a particular metal ion, and it can form complexes with other metal ions present in the sample. The formation of these complexes can interfere with the detection and quantification of the target metal ion.
Direcciones Futuras
There are several future directions for the use of Phenylglyoxime in scientific research. One area of interest is the development of new methods for the detection and quantification of metal ions using Phenylglyoxime. Another area of interest is the use of Phenylglyoxime as a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Phenylglyoxime.
Conclusion:
In conclusion, Phenylglyoxime is a versatile reagent that has been widely used in scientific research for its unique properties. It has been used for the detection and quantification of metal ions, as well as for its potential therapeutic applications. While Phenylglyoxime has some limitations, its advantages make it a valuable tool for use in lab experiments. Further research is needed to fully explore the potential applications of Phenylglyoxime in scientific research.
Métodos De Síntesis
Phenylglyoxime can be synthesized by the reaction of phenylhydrazine with glyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes a rearrangement to form Phenylglyoxime. The yield of the reaction can be improved by using a higher concentration of phenylhydrazine and a lower concentration of glyoxal.
Propiedades
Número CAS |
4589-97-3 |
|---|---|
Nombre del producto |
Phenylglyoxime |
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+ |
Clave InChI |
LQDIWLPXNVRMQE-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/N=O)/NO |
SMILES |
C1=CC=C(C=C1)C(=NO)C=NO |
SMILES canónico |
C1=CC=C(C=C1)C(=CN=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



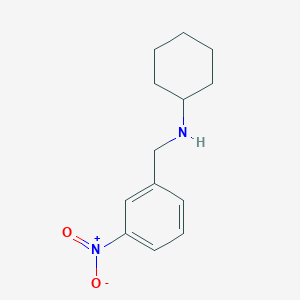
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
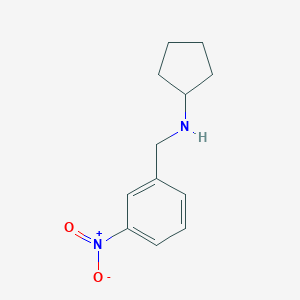
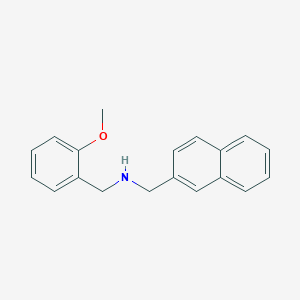
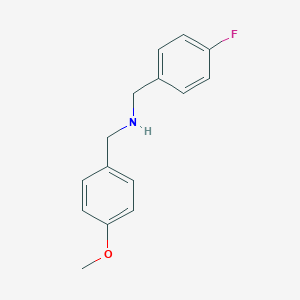
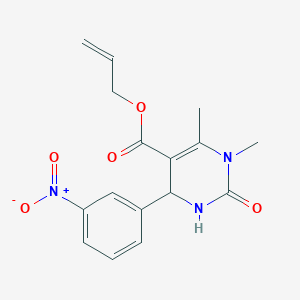
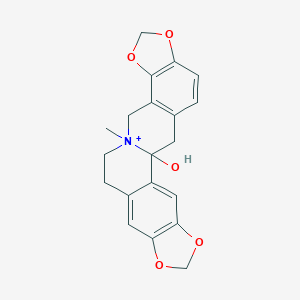
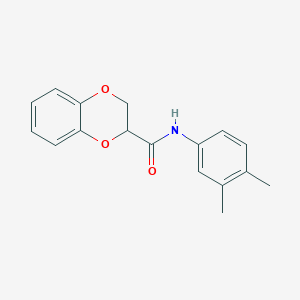
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
